molecular formula C13H15N5O3 B11190528 5-methyl-N-(2-morpholinopyrimidin-5-yl)isoxazole-3-carboxamide

5-methyl-N-(2-morpholinopyrimidin-5-yl)isoxazole-3-carboxamide

Cat. No.: B11190528
M. Wt: 289.29 g/mol
InChI Key: SVDYFDRVWADOMM-UHFFFAOYSA-N
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Description

5-METHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-1,2-OXAZOLE-3-CARBOXAMIDE: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a pyrimidine ring, a morpholine ring, and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-METHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine: In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-METHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

  • 1-(4-METHYL-2-MORPHOLIN-4-YL-PYRIMIDIN-5-YL)-ETHANONE
  • Morpholin-4-ium [5-cyano-6-(4-methylphenyl)-4-(morpholin-4-yl)pyrimidin]

Uniqueness: 5-METHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of three distinct heterocyclic rings. This structural complexity provides it with a diverse range of chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

5-methyl-N-(2-morpholin-4-ylpyrimidin-5-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H15N5O3/c1-9-6-11(17-21-9)12(19)16-10-7-14-13(15-8-10)18-2-4-20-5-3-18/h6-8H,2-5H2,1H3,(H,16,19)

InChI Key

SVDYFDRVWADOMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CN=C(N=C2)N3CCOCC3

Origin of Product

United States

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